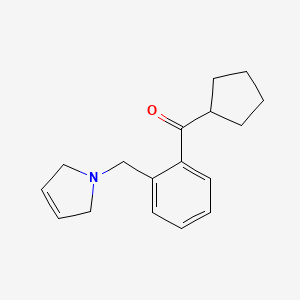

Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

cyclopentyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-17(14-7-1-2-8-14)16-10-4-3-9-15(16)13-18-11-5-6-12-18/h3-6,9-10,14H,1-2,7-8,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHJBSLUAUMSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643961 |

Source

|

| Record name | Cyclopentyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-92-3 |

Source

|

| Record name | Cyclopentyl[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Analytical Methodologies for Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone (CAS 898763-92-3)

Executive Summary

Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone (CAS 898763-92-3) represents a highly specialized aryl ketone scaffold utilized in advanced medicinal chemistry and drug discovery[1]. The molecule features a unique combination of a lipophilic cyclopentyl ketone and a mildly basic 2,5-dihydro-1H-pyrrole (3-pyrroline) ring, positioned ortho to each other on a central phenyl ring. This specific topological arrangement dictates its physicochemical behavior, solubility profile, and potential as a pharmacophore for central nervous system (CNS) or metabolic targets.

As a Senior Application Scientist, I approach the characterization of such scaffolds not merely as a data-gathering exercise, but as a predictive science. Understanding the causality behind this molecule's behavior ensures that downstream in vitro and in vivo assays are built on a foundation of absolute structural integrity.

Structural Cues and Physicochemical Properties

Understanding the baseline metrics of CAS 898763-92-3 is the first step in predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. The table below summarizes the core quantitative data derived from structural analysis[1][2].

| Property | Value | Causality / Implication |

| Molecular Formula | C17H21NO | Indicates a highly lipophilic character with a single basic nitrogen[1]. |

| Molecular Weight | 255.36 g/mol | Well within Lipinski’s Rule of 5; optimal for oral bioavailability[2]. |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | Low TPSA (< 90 Ų) strongly predicts high Blood-Brain Barrier (BBB) permeability. |

| LogP (Predicted) | ~3.8 | High lipophilicity driven by the cyclopentyl and phenyl rings. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors minimizes desolvation energy, increasing membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Ketone oxygen and tertiary amine nitrogen serve as specific target interaction points. |

| Rotatable Bonds | 4 | Moderate flexibility allows adaptive binding in target hydrophobic pockets without excessive entropic penalty. |

Structural Dynamics and Reactivity

The ortho-substitution pattern of this scaffold creates significant steric hindrance. The bulky cyclopentyl ketone forces the 3-pyrrolinomethyl group into a restricted conformational space. This conformational locking is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target receptor.

Furthermore, the 3-pyrroline moiety is structurally distinct from a fully saturated pyrrolidine. The presence of the isolated double bond (2,5-dihydro-1H-pyrrole) alters the pKa of the tertiary amine—lowering it slightly compared to pyrrolidine due to the sp2 carbons' electron-withdrawing nature via induction—and introduces a site susceptible to oxidative aromatization into a pyrrole if exposed to harsh dehydrogenating conditions. Therefore, analytical methodologies must be rigorously designed to monitor for such degradation products.

Fig 1. Structural features driving pharmacokinetic behavior.

Self-Validating Experimental Methodologies

Experimental protocols cannot merely be a sequence of steps; they must be self-validating workflows. If an error occurs, the system must flag it internally before the data is used for downstream decision-making. The following methodologies are grounded in authoritative standards such as the for analytical validation.

Protocol 1: HPLC-UV/MS Purity and Stability Profiling

-

Purpose: To quantify the purity of CAS 898763-92-3 and monitor for the primary degradation pathway (aromatization of the 3-pyrroline ring)[3].

-

Self-Validation Mechanism: The inclusion of a System Suitability Test (SST) using a known mixture of the analyte and a synthesized pyrrole-derivative standard ensures the column can resolve the parent compound from its most likely degradant.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve CAS 898763-92-3 in HPLC-grade Acetonitrile:Water (50:50 v/v) to a final concentration of 1.0 mg/mL. Prepare a blank (solvent only) to rule out matrix interference.

-

SST Injection: Inject a resolution standard containing CAS 898763-92-3 (1.0 mg/mL) spiked with 1% of the fully aromatized pyrrole analog.

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The low pH ensures the tertiary amine remains fully protonated, preventing peak tailing and secondary interactions with residual silanols on the stationary phase.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

-

-

Detection: UV at 254 nm (optimal for the phenyl ketone chromophore) and positive electrospray ionization MS (ESI+).

-

Validation Check: The protocol is only valid if the resolution ( Rs ) between the parent peak (m/z 256.1 [M+H]+) and the pyrrole degradant peak (m/z 254.1 [M+H]+) is > 2.0.

-

Execution: Inject the blank, followed by the sample. Integrate the UV peaks to determine relative purity.

Protocol 2: pKa and LogD Determination via Potentiometric Titration

-

Purpose: To empirically determine the ionization constant of the 3-pyrroline nitrogen and the distribution coefficient at physiological pH (7.4), which dictates in vivo absorption.

-

Self-Validation Mechanism: The protocol utilizes a dual-titration method (aqueous and co-solvent) with an internal standardization against a known reference (Diphenhydramine, pKa 8.98) to verify electrode calibration and solvent-extrapolation accuracy.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the pH glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Reference Validation: Titrate a 1.0 mM solution of Diphenhydramine HCl with 0.1 M NaOH. The system is validated if the calculated pKa is within 0.05 units of 8.98.

-

Sample Titration (Aqueous/Methanol): Due to the high lipophilicity (LogP ~3.8) of CAS 898763-92-3, aqueous solubility is limited. Prepare three solutions of the compound (1.0 mM) in varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).

-

Acidification and Titration: Acidify each sample with 0.1 M HCl to pH ~2.5 to fully protonate the 3-pyrroline nitrogen. Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained from the co-solvent mixtures against the dielectric constant of the solvent mixtures. Extrapolate to 0% co-solvent to determine the true aqueous pKa.

-

LogD Calculation: Following the shake-flask method, partition the compound between 1-octanol and pH 7.4 phosphate buffer. Quantify the concentration in both phases via Protocol 1 (HPLC-UV) to calculate LogD7.4.

Fig 2. Self-validating physicochemical characterization workflow.

Conclusion

Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone is a sophisticated building block requiring rigorous analytical oversight. Its physicochemical profile—characterized by high lipophilicity, low polar surface area, and a basic amine—makes it an ideal candidate for CNS-penetrant drug discovery. By employing self-validating protocols, researchers can confidently leverage this scaffold while mitigating risks associated with its structural nuances.

References

-

MolPort Database: 1-[(2-cyclopentanecarbonylphenyl)methyl]-2,5-dihydro-1H-pyrrole (CAS 898763-92-3) Chemical Properties. Available at:[Link]

-

European Medicines Agency (EMA): ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

-

OECD Guidelines for the Testing of Chemicals: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at:[Link]

Sources

An In-depth Technical Guide to the Receptor Binding Affinity Profile of Phenyl-Pyrrolidine Ketone Analogs

Executive Summary

This technical guide provides a detailed examination of the receptor binding affinity profile of pyrovalerone, a potent psychoactive substance characterized by its pyrrolidine moiety.[1] As a representative analog, its pharmacological characteristics offer critical insights for researchers in drug development. Pyrovalerone and its derivatives are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters while exhibiting minimal interaction with the serotonin transporter (SERT).[1][2] This profile is indicative of a strong psychostimulant potential and a high liability for abuse.[1][2] This document will detail the binding affinities, delineate the experimental protocols for their determination, and explore the downstream signaling implications.

Receptor Binding Affinity Profile of Pyrovalerone

The primary mechanism of action for pyrovalerone-type compounds is the inhibition of monoamine transporters.[3] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[4][5] By blocking these transporters, particularly DAT and NET, pyrovalerone increases the extracellular concentrations of these neurotransmitters, leading to its characteristic stimulant effects.[6][7]

The binding affinity of a compound for a receptor or transporter is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher affinity. The data presented below is a synthesis of findings from in vitro studies using human embryonic kidney (HEK293) cells engineered to express the specific human monoamine transporters.[1]

Table 1: Comparative Binding Affinities (Kᵢ, µM) and Inhibition Potency (IC₅₀, µM) of Pyrovalerone

| Target Transporter | Pyrovalerone Kᵢ (µM) | Pyrovalerone IC₅₀ (µM) | Reference Compound |

| Dopamine (DAT) | 0.012 | 0.02 - 8.7 | Cocaine |

| Norepinephrine (NET) | 0.06 - 3.5 | 0.03 - 4.6 | Desipramine |

| Serotonin (SERT) | 2.9 - 12 | >10 | Paroxetine |

| 5-HT₁ₐ Receptor | ≤ 13 | N/A | MDMA |

| 5-HT₂ₐ Receptor | ≥ 13 | N/A | MDMA |

Data synthesized from multiple sources. The ranges reflect variations in experimental conditions and the specific pyrovalerone derivatives studied.[1][8]

Expert Insights: The high affinity for DAT and NET, coupled with a significantly lower affinity for SERT, is a hallmark of pyrovalerone cathinones.[2] This selective DAT/NET inhibition profile is predictive of pronounced psychostimulant effects.[1][2] The extension of the alkyl chain in pyrovalerone derivatives has been shown to enhance the potency of NET and DAT inhibition.[1]

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinities is predominantly achieved through competitive radioligand binding assays.[8][9] This technique is considered the gold standard due to its robustness and sensitivity. The protocol involves incubating a biological sample containing the target receptor (e.g., cell membranes with expressed transporters) with a fixed concentration of a radiolabeled ligand that is known to bind to the target. A range of concentrations of the unlabeled test compound (e.g., Pyrovalerone) is then added to compete for binding with the radioligand.

Step-by-Step Protocol for DAT Binding Assay

This protocol is a representative example for determining the binding affinity of a test compound for the human dopamine transporter.

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human DAT.

-

Radioligand: [³H]-WIN 35,428 (a cocaine analog with high affinity for DAT).

-

Test Compound: Pyrovalerone.

-

Reference Compound: Cocaine.

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters.[10]

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of Pyrovalerone and Cocaine in assay buffer. Concentrations should typically span from 10⁻¹¹ M to 10⁻⁵ M.[8]

-

Prepare the [³H]-WIN 35,428 working solution in assay buffer at a concentration close to its Kₔ value.

-

Thaw the HEK293-hDAT cell membranes on ice and dilute to the desired protein concentration in the assay buffer.

-

-

Assay Plate Setup (96-well format):

-

Total Binding: Add assay buffer, radioligand working solution, and the membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of a known inhibitor (e.g., 10 µM Cocaine), radioligand working solution, and the membrane preparation.

-

Test Compound: Add each dilution of Pyrovalerone, the radioligand working solution, and the membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and Kₔ of the radioligand.

-

Causality Behind Experimental Choices:

-

HEK293 Cells: These cells are widely used because they do not endogenously express most receptors and transporters, providing a "clean" background for expressing a single target of interest.[1]

-

Radioligand Selection: The choice of radioligand is critical. It must have high affinity and selectivity for the target to ensure a robust signal.

-

Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.[12]

-

Filtration: This is a rapid and efficient method to separate bound from free radioligand, which is crucial for accurate measurement.[10]

Workflow Visualization

Caption: Radioligand Binding Assay Workflow.

Implied Signaling Pathways

The potent inhibition of DAT and NET by pyrovalerone leads to a significant increase in the synaptic concentrations of dopamine and norepinephrine. This has profound effects on downstream signaling pathways.

Dopaminergic Signaling Cascade

Dopamine exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) receptor families. The dopamine transporter (DAT) plays a crucial role in regulating the spatial and temporal dynamics of dopamine neurotransmission by reuptaking dopamine into the presynaptic neuron.[4]

Mechanism of Action:

-

DAT Inhibition: Pyrovalerone binds to DAT, blocking the reuptake of dopamine from the synaptic cleft.[13]

-

Increased Synaptic Dopamine: This leads to an accumulation of dopamine in the synapse.

-

Receptor Activation: The elevated dopamine levels result in increased activation of postsynaptic dopamine receptors.

-

Downstream Signaling: Activation of D₁-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D₂-like receptor activation often has the opposite effect, inhibiting adenylyl cyclase.

-

Physiological Effects: The net result is an amplification of dopaminergic signaling, which is associated with effects on mood, cognition, and motor control.[4]

Caption: Dopaminergic Signaling Inhibition.

Conclusion

Pyrovalerone, as a representative of the phenyl-pyrrolidine ketone class, exhibits a distinct and potent receptor binding profile characterized by high affinity for the dopamine and norepinephrine transporters. This profile underpins its strong psychostimulant effects. The methodologies outlined in this guide, particularly the radioligand binding assay, are fundamental to characterizing the pharmacological properties of novel compounds in this class. A thorough understanding of a compound's binding affinity is a critical first step in the drug discovery and development process, providing essential insights into its potential therapeutic efficacy and safety profile.

References

-

Luethi, D., & Liechti, M. E. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Pharmaceuticals, 13(8), 181. [Link]

-

Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]

-

Rausch, J. L., Johnson, M. E., Li, J., Hutcheson, J., Carr, B. M., Corley, K. M., Gowans, A. B., & Smith, J. (2005). Serotonin transport kinetics correlated between human platelets and brain synaptosomes. Psychopharmacology, 180(2), 349–354. [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International journal of molecular sciences, 22(15), 8234. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Enzymology, 556, 239-257. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) and pharmacokinetics (PK) of pink cocaine, also known as 2,5-dimethoxy-4-methylamphetamine or Methylenedioxypyrovalerone (MDPV)?. Dr.Oracle. [Link]

-

Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Neuropharmacology, 73, 25-33. [Link]

-

Wikipedia. (2024). Dopamine transporter. [Link]

-

Cicin-Sain, L., Hranilovic, D., & Jernej, B. (2000). Serotonin transporter kinetics in rats selected for extreme values of platelet serotonin level. Life sciences, 66(23), 2275–2284. [Link]

-

Gaskill, P. J., Carvour, E. L., & Miller, D. R. (2019). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of neuroimmunology, 331, 65–78. [Link]

-

Chen, R., & Reith, M. E. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neuroscience methods, 203(1), 190–198. [Link]

-

Chen, R., & Reith, M. E. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neuroscience methods, 203(1), 190-198. [Link]

-

Watterson, L. R., K याचे, D. R., Olive, M. F., & Gass, J. T. (2017). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers in pharmacology, 8, 590. [Link]

-

Wikidoc. (2018). Dopamine transporter. [Link]

-

Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Huestis, M. A. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current topics in behavioral neurosciences, 16, 119–141. [Link]

-

Belzeaux, R., & Lanfumey, L. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in neuroscience, 13, 111. [Link]

-

Franco, R., Reyes-Resina, I., & Navarro, G. (2021). The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. International Journal of Molecular Sciences, 22(4), 2093. [Link]

-

Pylant, K. M., Howdeshell, D., Hunter, D. L., & Dasgupta, A. (2019). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Neurotoxicology and teratology, 76, 106830. [Link]

-

Sakloth, F., Kolanos, R., Mosier, M., & Bonces, A. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1478–1487. [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. ResearchGate. [Link]

-

Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European neuropsychopharmacology, 25(3), 356-366. [Link]

-

Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Rudnick, G. (2019). Serotonin transport in the 21st century. The Journal of general physiology, 151(10), 1159–1170. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

-

Wikipedia. (2024). Serotonin transporter. [Link]

-

Luethi, D., Ka-Man, C., Holy, M., Su, Z., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., & Weidner, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

-

Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Reith, M. E., Berglund, A., & Chen, N. H. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 143(1), 89–101. [Link]

-

Syedbasha, M., Linnik, J., Santer, D., O'Shea, D., Barakat, K., Joyce, M., ... & Egli, A. (2022). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE (Journal of Visualized Experiments), (186), e53575. [Link]

-

Özer, İ., & Gümüş, M. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1243513. [Link]

-

Özer, İ., & Gümüş, M. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1243513. [Link]

- Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

Ivanes, F., Bround, M. J., Ovize, M., & Kembro, J. M. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. The Journal of pharmacology and experimental therapeutics, 376(3), 348–357. [Link]

-

BindingDB. (n.d.). BDBM50042891 CHEMBL3354535. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 24 [PMID: 16451050] [Ligand Id: 7361] activity data from GtoPdb and ChEMBL. [Link]

- Google Patents. (2016). CN105753682A - Preparation method of cyclopentyl phenyl ketone.

Sources

- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and ADME properties of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel compound, Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone. As specific experimental data for this molecule is not yet publicly available, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the requisite in silico, in vitro, and in vivo studies, grounded in established scientific principles, to construct a robust ADME profile, predict human pharmacokinetics, and enable informed decision-making in the drug development cascade.

Introduction: The Imperative of Early ADME-PK Characterization

Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone is a novel chemical entity with potential therapeutic applications. Its structure, featuring a cyclopentyl ketone and a pyrrolinomethyl substituent on a phenyl ring, suggests a unique pharmacological profile. However, efficacy is intrinsically linked to the ability of the molecule to reach its target in sufficient concentration and for an appropriate duration. Pharmacokinetics (PK) is the discipline that quantifies this journey, encompassing what the body does to the drug.[1][2] The core components of this journey are Absorption, Distribution, Metabolism, and Excretion (ADME).[3][4]

A significant proportion of drug candidates fail in later stages of development due to undesirable pharmacokinetic properties, such as poor bioavailability or unforeseen toxicity.[5] Therefore, a front-loaded, in-depth characterization of the ADME profile of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone is not merely a regulatory requirement but a cornerstone of a rational and cost-effective drug discovery program. This guide details the logical progression of experiments designed to elucidate the ADME and pharmacokinetic properties of this compound.

Foundational Physicochemical and In Silico Profiling

Prior to initiating wet-lab experiments, a foundational understanding of the molecule's inherent physicochemical properties is crucial, as these often govern its ADME behavior.[1]

In Silico ADME Prediction

Computational models provide a rapid and cost-effective initial assessment of a compound's drug-likeness.[6] Various software platforms can predict key ADME properties.

Experimental Protocol: In Silico ADME Modeling

-

Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone.

-

Input the SMILES string into a validated ADME prediction tool (e.g., SwissADME, admetSAR).[6][7]

-

Calculate key physicochemical descriptors:

-

Molecular Weight (MW)

-

LogP (octanol-water partition coefficient)

-

Topological Polar Surface Area (TPSA)

-

Number of Hydrogen Bond Donors and Acceptors

-

Number of Rotatable Bonds

-

-

Evaluate against established drug-likeness rules (e.g., Lipinski's Rule of Five).[4]

-

Predict ADME properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for P-glycoprotein substrate/inhibitor interactions.[6][7]

Table 1: Predicted Physicochemical Properties of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

| Property | Predicted Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |

| Molecular Weight | [Predicted Value] | Compliant (e.g., < 500 Da) |

| LogP | [Predicted Value] | Compliant (e.g., ≤ 5) |

| H-Bond Donors | [Predicted Value] | Compliant (e.g., ≤ 5) |

| H-Bond Acceptors | [Predicted Value] | Compliant (e.g., ≤ 10) |

Experimental Solubility and Lipophilicity

In silico predictions must be confirmed experimentally. Solubility is a critical determinant of oral absorption, while lipophilicity influences permeability, plasma protein binding, and metabolism.

Experimental Protocol: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Dispense the stock solution into a 96-well plate.

-

Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to initiate precipitation.

-

Incubate the plate and then measure the turbidity using a plate reader.

-

Quantify the amount of soluble compound by comparing the turbidity to a standard curve.

In Vitro ADME Profiling: Mechanistic Insights

In vitro assays utilize subcellular fractions, cells, and artificial membranes to investigate specific ADME processes in a controlled environment.[8]

Absorption: Intestinal Permeability

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

-

Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed.

-

Add Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone to the apical (A) side of the monolayer.

-

At designated time points, collect samples from the basolateral (B) side.

-

Determine the concentration of the compound in the A and B compartments using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

Caption: Caco-2 Permeability Assay Workflow.

Table 2: Interpretation of Caco-2 Permeability Results

| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration and, consequently, its availability to exert pharmacological effects and be cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

-

Incubate the device until equilibrium is reached.

-

Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

-

Calculate the fraction unbound (fu).

Metabolism: Stability and Metabolite Identification

Understanding the metabolic fate of a compound is crucial for predicting its half-life and identifying potentially active or toxic metabolites.[9]

3.3.1 Metabolic Stability

Incubating the compound with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (containing both Phase I and Phase II enzymes) allows for the determination of its intrinsic clearance.[10][11]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Pre-incubate HLM with the test compound in a phosphate buffer.

-

Initiate the metabolic reaction by adding the cofactor NADPH.

-

Quench the reaction at various time points with a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration by LC-MS/MS.

-

Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Caption: Metabolic Stability Experimental Workflow.

3.3.2 Metabolite Identification

High-resolution mass spectrometry is employed to identify the major metabolites formed during the stability assays. This helps to elucidate the primary metabolic pathways (e.g., oxidation, hydroxylation, conjugation).

Drug-Drug Interaction (DDI) Potential: CYP Inhibition

A crucial aspect of safety assessment is determining if the compound inhibits major CYP450 enzymes, which could lead to adverse drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

-

Incubate HLM with a specific fluorescent probe substrate for a major CYP isoform (e.g., CYP3A4, 2D6, 2C9).

-

Add varying concentrations of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone.

-

Measure the rate of formation of the fluorescent metabolite.

-

Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how the ADME properties integrate in a whole organism and to determine key pharmacokinetic parameters.[12][13]

Study Design

A rodent model, such as the Sprague-Dawley rat, is typically used for initial PK studies. The study should include both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[14]

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

IV Administration: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Administration: Administer the compound by oral gavage (e.g., 5-10 mg/kg).

-

Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters.

Table 3: Key Pharmacokinetic Parameters for Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

| Parameter | Description | IV Route | PO Route |

| Cₘₐₓ | Maximum observed plasma concentration | N/A | [Experimental Value] |

| Tₘₐₓ | Time to reach Cₘₐₓ | N/A | [Experimental Value] |

| AUC | Area under the plasma concentration-time curve | [Experimental Value] | [Experimental Value] |

| CL | Clearance (volume of plasma cleared of drug per unit time) | [Experimental Value] | N/A |

| Vd | Volume of distribution (apparent volume into which the drug distributes) | [Experimental Value] | N/A |

| t½ | Elimination half-life | [Experimental Value] | [Experimental Value] |

| F% | Absolute bioavailability | N/A | [Calculated Value] |

Data Integration and Human PK Prediction

The ultimate goal of preclinical ADME-PK studies is to predict the compound's behavior in humans. Interspecies scaling, using data from multiple animal species and in vitro human data, can be employed to project human clearance, volume of distribution, and half-life. The intrinsic clearance from human hepatocytes, for example, can be used in the well-stirred model to predict hepatic clearance in humans.

Conclusion

The comprehensive ADME and pharmacokinetic profiling of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone, as outlined in this guide, is a critical and indispensable component of its preclinical development. By systematically evaluating its absorption, distribution, metabolism, and excretion characteristics through a combination of in silico, in vitro, and in vivo methodologies, a robust data package can be assembled. This will not only de-risk further development by identifying potential liabilities early but also provide the necessary foundation for rational dose selection in future clinical trials. The successful execution of this strategic plan will be instrumental in determining the ultimate therapeutic potential of this novel chemical entity.

References

-

Melior Discovery. Pharmacokinetics (PK) Studies. [Link]

-

Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

-

ResearchGate. List of pharmacokinetic properties, including ADME properties, of the... | Download Scientific Diagram. [Link]

-

Admescope. In Vitro Metabolism. [Link]

-

Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

-

PMC. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. [Link]

-

Archives of Pharmacal Research. Synthesis, Cytotoxicity and Antitumor Activity of 2,3-Diarylcyclopent-2-ene-1-ones. [Link]

-

MDPI. Refined ADME Profiles for ATC Drug Classes. [Link]

- Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

Springer. Clinical Pharmacokinetics. [Link]

-

PubMed. The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. [Link]

-

SlideShare. An Introduction to Pharmacokinetics. [Link]

-

Pharmacia. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]

-

TeachOpenCADD. T002 · Molecular filtering: ADME and lead-likeness criteria. [Link]

-

MSD Manual Professional Edition. Overview of Pharmacokinetics. [Link]

-

PubMed. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. [Link]

-

MDPI. Bioavailability Computations for Natural Phenolic Derivatives for Druglikeness Assessment. [Link]

-

IJCRT. Swissadme Analysis Of Some Selected Analogues Of Pyrrole. [Link]

-

Oriental Journal of Chemistry. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). [Link]

-

DEDuCT. ADMET properties. [Link]

-

ScienceDirect. The quest for metabolic biomarkers of agrochemicals exposure via in vitro studies and suspect screening. [Link]

-

RSC Publishing. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. [Link]

-

RSC Publishing. Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. [Link]

-

PubMed. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. [Link]

-

PubMed. Pharmacokinetics and Pharmacodynamics of procyclidine in man. [Link]

-

MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

-

Semantic Scholar. Pharmacokinetics and pharmacodynamics of procyclidine in man. [Link]

-

Journal of Korean Society of Health-System Pharmacists. Search. [Link]

Sources

- 1. mmv.org [mmv.org]

- 2. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 3. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 5. mdpi.com [mdpi.com]

- 6. ijcrt.org [ijcrt.org]

- 7. cb.imsc.res.in [cb.imsc.res.in]

- 8. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 11. mdpi.com [mdpi.com]

- 12. selvita.com [selvita.com]

- 13. vimta.com [vimta.com]

- 14. meliordiscovery.com [meliordiscovery.com]

Technical Whitepaper: Structural Profiling and Synthesis of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

Executive Summary

In the realm of advanced medicinal chemistry and rational drug design, structurally constrained building blocks play a pivotal role in optimizing target affinity and metabolic stability. Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone (CAS: 898763-92-3)[1] is a highly specialized aryl ketone intermediate. Also identified by its IUPAC nomenclature, Cyclopentyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, this molecule integrates a lipophilic cycloalkane, a rigidifying ketone linker, and a partially unsaturated basic amine. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and a self-validating protocol for its synthesis.

Structural Deconstruction & Physicochemical Profile

Understanding the exact physical parameters of a building block is the first step in predicting its behavior in biological assays and synthetic workflows. The table below summarizes the core quantitative data for the compound[2],.

| Property | Value |

| Compound Name | Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone |

| IUPAC Name | Cyclopentyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |

| CAS Registry Number | 898763-92-3 |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| Exact Mass | 255.1623 Da |

| SMILES String | O=C(C1CCCC1)c1ccccc1CN1CC=CC1 |

Mechanistic Causality in Molecular Design

The architecture of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone is not arbitrary; each moiety serves a distinct physicochemical purpose. As drug development professionals, we must analyze the causality behind these structural choices:

-

Cyclopentyl Ring (Lipophilic Shielding): Unlike acyclic alkyl chains (e.g., pentyl or isobutyl groups) which suffer from high conformational entropy, the cyclopentyl ring provides a pre-organized, bulky lipophilic surface. This reduces the entropic penalty upon binding to hydrophobic pockets in target proteins while maintaining a favorable LogP profile.

-

Ortho-Substituted Phenyl Scaffold: The ortho-relationship between the ketone and the pyrrolinomethyl group is critical. The steric clash between the bulky cyclopentyl ketone and the amine appendage forces the molecule out of a flat, planar conformation. This induced 3D twist is highly desirable for avoiding promiscuous binding (often seen with flat aromatic drugs) and improving solubility.

-

3-Pyrroline vs. Pyrrolidine: The inclusion of the 2,5-dihydro-1H-pyrrole (3-pyrroline) ring rather than a standard pyrrolidine is a nuanced choice. The double bond introduces sp² hybridization, which flattens the nitrogen-containing heterocycle and severely restricts ring puckering. This conformational restriction lowers the entropic cost of target engagement while preserving the basicity of the tertiary amine (pKa ~8.5) necessary for salt formation and target hydrogen-bonding.

Pharmacophoric deconstruction and structural causality of the molecule.

Validated Experimental Protocol: Synthesis & Characterization

To ensure trustworthiness and reproducibility, the synthesis of this compound must be approached as a self-validating system . The following two-step protocol outlines the conversion of a commercially available precursor into the final product, detailing the causality behind the reagent choices and the analytical checkpoints required to validate each step.

Step 1: Benzylic Bromination

Objective: Activate the ortho-methyl group for nucleophilic attack.

-

Procedure: Dissolve Cyclopentyl(o-tolyl)methanone (1.0 eq) in anhydrous acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture for 4 hours.

-

Causality of Choices: NBS provides a low, steady concentration of bromine radicals, preventing deleterious over-bromination. AIBN is selected as the radical initiator due to its highly reliable half-life at the boiling point of acetonitrile (82 °C).

-

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. Validate the intermediate via ¹H NMR: look for the disappearance of the Ar-CH₃ singlet (~2.4 ppm) and the emergence of a distinct Ar-CH₂-Br singlet (~4.5 ppm).

Step 2: Nucleophilic Amination (Sₙ2)

Objective: Install the 3-pyrroline moiety.

-

Procedure: To a solution of the brominated intermediate (1.0 eq) in N,N-Dimethylformamide (DMF), add 2,5-dihydro-1H-pyrrole (1.2 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at 50 °C for 12 hours. Quench with water and extract with ethyl acetate.

-

Causality of Choices: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr byproduct without causing competitive enolization or elimination reactions at the ketone. DMF ensures complete solvation of both the organic reactants and the inorganic base, accelerating the Sₙ2 transition state.

-

Self-Validation Checkpoint: The reaction progress is self-validating through LC-MS. The shift from a non-polar brominated intermediate to a highly polar, ionizable amine allows for unambiguous confirmation via reverse-phase HPLC and positive-ion electrospray ionization (ESI+). The final product must yield an [M+H]⁺ peak at m/z 256.17 . Final structural integrity is confirmed by ¹H NMR, specifically noting the alkene protons of the pyrroline ring at ~5.8 ppm.

Synthetic workflow for the target ketone via benzylic bromination.

References

-

Title: 1-[(2-cyclopentanecarbonylphenyl)methyl]-2,5-dihydro-1H-pyrrole (Molport-023-216-886) Source: Molport Chemical Database URL: [Link]

Sources

Identification of metabolic pathways for Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

An In-Depth Technical Guide for the Identification of Metabolic Pathways for Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

Executive Summary

The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, pharmacokinetic profile, and potential for toxicity. This guide presents a comprehensive, strategy-driven approach for elucidating the biotransformation of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone. As a molecule incorporating three distinct structural motifs—a phenyl ketone, a cyclopentyl group, and a pyrrolidine ring—it is predicted to undergo a range of Phase I and Phase II metabolic reactions. We will detail a logical, multi-stage experimental workflow, beginning with predictive assessments and progressing through robust in vitro screening funnels to definitive in vivo studies. This document provides not only the theoretical basis for each step but also actionable, detailed protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals. The methodologies described are grounded in established scientific principles and aligned with regulatory expectations to ensure the generation of a comprehensive and reliable metabolite profile.

Introduction: The Imperative of Metabolic Profiling

In drug discovery and development, a thorough understanding of a candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a principal determinant of its therapeutic window and safety profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive metabolism data to assess drug-drug interaction (DDI) potential and to identify any metabolites that may require separate safety testing.[1][2][3]

The subject of this guide, Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone, possesses several functional groups that are known substrates for metabolic enzymes. A proactive and systematic investigation of its metabolic fate is therefore essential. This guide will leverage established knowledge of the biotransformation of its core structures to build a predictive framework, which will then be rigorously tested using the described experimental workflows.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

The structure of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone suggests several likely avenues for metabolic transformation, primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism (Functionalization Reactions)

Phase I reactions introduce or expose functional groups, typically mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] For the target compound, the following pathways are predicted:

-

Ketone Reduction: The phenyl ketone moiety is a prime target for carbonyl reductases, leading to the formation of a secondary alcohol. This reaction can be stereospecific and is a common metabolic pathway for ketones.[7]

-

Aromatic Hydroxylation: The phenyl ring can undergo CYP-mediated oxidation to form phenolic metabolites.[8][9] This can occur at various positions on the ring, often guided by the existing substitution pattern.

-

Aliphatic Hydroxylation: The cyclopentyl ring is susceptible to hydroxylation at one or more of its carbon atoms, a classic CYP-mediated reaction on saturated cyclic systems.

-

Pyrrolidine Ring Oxidation: The pyrrolidine ring is a known site of metabolic activity.[10][11] Common pathways include oxidation at the carbon alpha to the nitrogen, potentially leading to the formation of a lactam.[7] Another possibility is δ-oxidation, which can result in ring-opening to form an aminoaldehyde intermediate.[12]

Phase II Metabolism (Conjugation Reactions)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which facilitates excretion.[13]

-

Glucuronidation: The hydroxyl groups formed during ketone reduction or hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of water-soluble glucuronide conjugates.[14][15][16][17]

-

Sulfation: Similarly, newly introduced hydroxyl groups can be conjugated with a sulfonate group by sulfotransferases (SULTs), forming sulfate esters.[13][18][19][20]

The interplay of these pathways can lead to a complex array of metabolites, as illustrated in the predictive pathway diagram below.

Caption: A strategic workflow for comprehensive metabolite identification.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the core experiments in the metabolite identification workflow.

In Vitro Approaches

In vitro systems provide a controlled environment to assess metabolic stability and generate initial metabolite profiles. [1]

-

Rationale: HLMs are a cost-effective, high-throughput tool rich in Phase I enzymes, particularly CYPs. This assay determines the intrinsic clearance rate of the parent compound.

-

Methodology:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the parent compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).

-

Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the parent compound (final concentration typically 1 µM), and HLM (final concentration 0.5 mg/mL).

-

Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding a pre-warmed NADPH-regenerating system. Include a negative control without the NADPH system.

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

-

-

Rationale: Cryopreserved human hepatocytes contain both Phase I and Phase II enzymes and offer a more physiologically relevant system than microsomes. [2]This assay is used to generate and identify both Phase I and Phase II metabolites.

-

Methodology:

-

Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.

-

Incubation: Incubate the parent compound (typically 5-10 µM) with a suspension of hepatocytes in incubation medium at 37°C with 5% CO₂.

-

Sampling: Collect samples of the entire cell suspension at various time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Quenching & Lysis: Quench the reaction by adding three volumes of ice-cold methanol or acetonitrile to lyse the cells and precipitate protein.

-

Sample Processing: Centrifuge to remove debris. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.

-

Analysis: Analyze samples using high-resolution LC-MS/MS to screen for potential metabolites. This involves looking for expected mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and comparing chromatograms to a time-0 control.

-

-

Rationale: This experiment identifies which specific CYP isozymes are responsible for the metabolism of the parent compound, which is critical for predicting drug-drug interactions. [4][5][21]* Methodology:

-

Recombinant CYPs: Incubate the parent compound separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system. [6][22] 2. Chemical Inhibition: Incubate the parent compound with pooled HLMs in the presence and absence of specific chemical inhibitors for each major CYP isozyme.

-

Analysis: After incubation, quench the reactions and analyze for the depletion of the parent compound or the formation of a specific metabolite.

-

Data Interpretation: Significant metabolism by a recombinant CYP or significant inhibition of metabolism by a specific inhibitor points to the involvement of that isozyme. According to EMA guidelines, if a single enzyme is responsible for more than 25% of the drug's clearance, it warrants further investigation. [23]

-

In Vivo Approaches

In vivo studies are essential to confirm that the metabolites identified in vitro are also formed in a whole organism and to discover any unique metabolites not seen in simpler systems. [24]

-

Rationale: Rodent models (mice or rats) are typically used in early-stage discovery to assess the in vivo metabolite profile and pharmacokinetics. [25][26][27]The goal is to find an animal species whose metabolic profile is as similar as possible to humans. [2]* Methodology:

-

Model Selection: Select a species (e.g., Sprague-Dawley rat).

-

Dosing: Administer the parent compound via a clinically relevant route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Collect blood, urine, and feces at multiple time points over 24-48 hours. Plasma is isolated from blood samples.

-

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile or methanol.

-

Urine: Dilution and direct injection, or solid-phase extraction (SPE) for concentration.

-

Feces: Homogenization, extraction with organic solvents, and cleanup.

-

-

Analysis: Analyze all matrices using high-resolution LC-MS/MS to profile the parent compound and its metabolites.

-

Analytical Techniques for Structural Elucidation

The definitive identification of metabolites relies on sophisticated analytical instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite identification. [28][29][30] * High-Resolution MS (HRMS): Instruments like Orbitrap or TOF provide accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of metabolites.

-

Tandem MS (MS/MS): The fragmentation pattern of a metabolite provides structural information. By comparing the fragmentation of a metabolite to that of the parent drug, one can deduce the site of metabolic modification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is the most powerful tool for unambiguous structure determination of novel or unexpected metabolites. [28][31][32]If a major metabolite is identified, it can be isolated and its structure confirmed using 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments.

| Technique | Primary Use | Strengths | Limitations |

| LC-MS/MS | Detection, Quantification, Preliminary ID | High sensitivity, High throughput | Indirect structural information |

| NMR | Definitive Structure Elucidation | Unambiguous structure confirmation | Low sensitivity, requires larger sample amounts |

Conclusion

The elucidation of the metabolic pathways for Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone is a critical step in its development as a potential therapeutic agent. The strategy outlined in this guide provides a robust and logical framework for this investigation. By combining predictive analysis with a tiered experimental approach—from high-throughput in vitro assays to confirmatory in vivo studies—and leveraging powerful analytical technologies like LC-MS/MS and NMR, researchers can build a comprehensive and reliable metabolic map. This knowledge is indispensable for navigating the complexities of drug development, ensuring regulatory compliance, and ultimately, advancing safer and more effective medicines.

References

- Cytochrome P450 Assays - Charles River Laboratories. (n.d.).

- Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (2025, May 31).

- Guidance for Industry - BS Publications. (n.d.).

- In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. (n.d.).

- Methods of Metabolite Identification - Creative Bioarray. (n.d.).

- Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.).

- Cytochrome P450 Assay Services - Reaction Biology. (n.d.).

- In Vivo Pharmacology Services & Animal Models - WuXi Biology. (n.d.).

- In Vivo Models - Selvita. (n.d.).

- Sulfotransferase – Knowledge and References - Taylor & Francis. (n.d.).

- Sulfotransferase (SULT1) Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).

- Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC. (n.d.).

- Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, September 15).

- Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (n.d.).

- Selective Role of Sulfotransferase 2A1 (SULT2A1) in the N-Sulfoconjugation of Quinolone Drugs in Humans | Request PDF - ResearchGate. (n.d.).

- A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed. (2015, February 15).

- Small Animal In Vivo PK Service - Creative Biolabs. (2024, June 14).

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013, June 15).

- Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans - ResearchGate. (n.d.).

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC. (n.d.).

- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).

- CYP450 Inhibition and Induction Assay - Creative Diagnostics. (2024, May 24).

- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (2017, October 24).

- KINETIC AND MECHANISTIC CHARACTERIZATION OF HUMAN SULFOTRANSFERASES (SULT2B1b AND SULT1A1): DRUG TARGETS TO TREAT CANCERS - Purdue University Graduate School. (2023, July 26).

- Cytochrome P450 mediated aromatic oxidation: a theoretical study - American Chemical Society. (n.d.).

- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.).

- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).

- Guideline on the investigation of drug interactions | EMA. (2012, June 21).

- NMR Based Methods for Metabolites Analysis | Analytical Chemistry - ACS Publications. (2025, March 6).

- Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed. (2016, June 15).

- CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.).

- Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017 - PMC. (n.d.).

- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29).

- ICH M12 Guideline on drug interaction studies_Step 5 - EMA. (2024, May 21).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).

- Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.).

- ICH M12 Drug-Drug Interaction Studies Final Guidance - 10/09/2024 | FDA. (2024, October 9).

- Clinical pharmacology and pharmacokinetics guidelines - EMA - European Union. (n.d.).

- EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. (n.d.).

Sources

- 1. bspublications.net [bspublications.net]

- 2. fda.gov [fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. criver.com [criver.com]

- 5. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. courses.washington.edu [courses.washington.edu]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 15. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. scbt.com [scbt.com]

- 20. hammer.purdue.edu [hammer.purdue.edu]

- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. wuxibiology.com [wuxibiology.com]

- 26. selvita.com [selvita.com]

- 27. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 28. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]

- 29. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. lcms.cz [lcms.cz]

- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 32. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Target Identification and Screening of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic candidate is contingent on a critical, foundational step: the precise identification of its biological target and mechanism of action. This guide addresses Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone, a compound for which public domain data on biological activity is not available, presenting a strategic, multi-pronged approach for its comprehensive target deconvolution. We eschew a rigid, linear pipeline in favor of an integrated, iterative strategy that combines predictive computational analysis with robust biochemical and cell-based validation. This document provides not just a series of protocols, but the strategic rationale behind them, empowering research teams to navigate the complexities of early-stage drug discovery with scientific rigor and efficiency. Our methodology is designed as a self-validating system, where insights from computational, biochemical, and cellular assays converge to build a high-confidence profile of the compound's therapeutic potential.

Introduction: Unveiling the Potential of a Novel Scaffold

Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone presents a unique chemical architecture. While the molecule itself is uncharacterized in peer-reviewed literature, its core motifs provide a basis for initial hypothesis generation. The cyclopentyl phenyl ketone moiety is a known precursor in the synthesis of various pharmacologically active agents.[1][2] Derivatives of phenyl ketones have been explored for a range of activities, including anti-inflammatory properties.[3] The presence of the pyrrolino-methyl group adds a distinct structural element that warrants a broad and unbiased investigation into its potential biological interactions.

Given the absence of established biological data, a de novo target identification campaign is required. The process of determining the specific molecule or pathway that a compound modulates is a cornerstone of modern drug discovery.[4][5] This guide outlines a systematic and resource-efficient pathway to elucidate the target(s) of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone, validate the interaction, and screen for functional activity.

Phase I: In-Silico Target Prediction & Hypothesis Generation

The principle of initiating with computational methods is to leverage vast biological and chemical databases to generate a tractable set of high-probability hypotheses, thereby focusing subsequent, resource-intensive experimental work. This "in-silico fishing" approach is a cost-effective first pass to explore the potential bioactivity landscape of a novel compound.[6]

Rationale and Causality

We begin with the foundational principle that structurally similar molecules often exhibit similar biological profiles. By comparing the structure of our query compound to databases of molecules with known biological targets, we can infer potential interactions. This is complemented by machine learning models trained on vast chemogenomic datasets, which can identify more abstract relationships between chemical features and protein targets.[7]

In-Silico Target Prediction Workflow

Caption: Workflow for affinity purification mass spectrometry (AP-MS).

Step-by-Step Protocol

-

Probe Synthesis :

-

Strategic Design : Identify a position on Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone for linker attachment that is predicted to be non-essential for biological activity (based on in-silico binding poses, if available). A common strategy is to attach a polyethylene glycol (PEG) linker to minimize steric hindrance. [8] * Synthesis : Covalently attach the linker arm, terminating in a biotin molecule, to the parent compound. A control probe (e.g., biotin and linker alone) should also be synthesized.

-

Validation : Confirm that the synthesized probe retains the biological activity of the parent compound using a preliminary cell-based assay (if a phenotype is known) or by competition assay later.

-

-

Cell Lysate Preparation :

-

Select a biologically relevant cell line (e.g., a human cancer cell line like HeLa or a neuronal line like SH-SY5Y).

-

Culture cells to ~80-90% confluency and harvest.

-

Lyse cells under non-denaturing conditions (e.g., using RIPA buffer with protease and phosphatase inhibitors) to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown :

-

Incubate the clarified cell lysate with the biotinylated probe (and a separate incubation with the control probe) for 2-4 hours at 4°C to allow for binding.

-

Add streptavidin-coated magnetic or agarose beads and incubate for another 1-2 hours to capture the probe-protein complexes. [8] * Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads, often using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.

-

-

Mass Spectrometry Analysis :

-

Separate the eluted proteins by SDS-PAGE, followed by in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [9] * Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

-

-

Hit Prioritization : True binding partners should be significantly enriched in the sample pulled down with the active probe compared to the control probe incubation.

Phase III: Biophysical and Cellular Target Validation

The identification of putative targets from in-silico and affinity-based methods must be followed by rigorous validation. This phase aims to confirm a direct, physical interaction between the unmodified compound and the candidate protein(s) and to demonstrate target engagement within a cellular context. [4]

Rationale and Causality

Biophysical methods provide quantitative, label-free confirmation of a direct interaction. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose, as it measures real-time binding kinetics and affinity, providing key parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). [10][11]This data is critical for ranking hits and establishing a structure-activity relationship (SAR) during lead optimization. [12]

Target Validation Workflow

Caption: Integrated workflow for target validation.

Step-by-Step Protocols

-

Surface Plasmon Resonance (SPR) :

-

Immobilization : Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Binding Analysis : Flow solutions of Cyclopentyl 2-(3-pyrrolinomethyl)phenyl ketone at various concentrations over the chip surface. [13] * Data Acquisition : A real-time sensorgram is generated, plotting the change in response units (RU) over time.

-

Kinetic Fitting : Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. [10]A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Kinetic Parameter Description Significance ka (on-rate) Rate of complex formation (M⁻¹s⁻¹) How quickly the compound binds to the target. kd (off-rate) Rate of complex decay (s⁻¹) How long the compound remains bound to the target. KD (dissociation constant) kd/ka (M) The concentration of compound required to occupy 50% of the target sites at equilibrium; a measure of affinity. -

-

Cell-Based Functional Assays :

-

Assay Development : Based on the validated target's known biological function, develop a relevant cell-based assay. [14]Examples include:

-

Enzyme Target : An assay measuring the production or consumption of a substrate/product.

-

GPCR Target : A reporter assay measuring downstream signaling (e.g., cAMP or calcium flux).

-

Kinase Target : An assay measuring the phosphorylation of a known substrate.

-

-

Dose-Response Analysis : Treat cells with a serial dilution of the compound and measure the functional output.

-